3,6-二甲基-2-硝基苯胺

描述

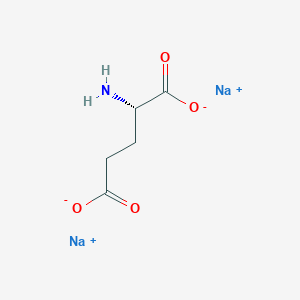

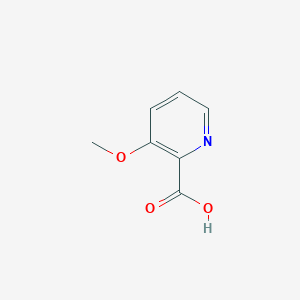

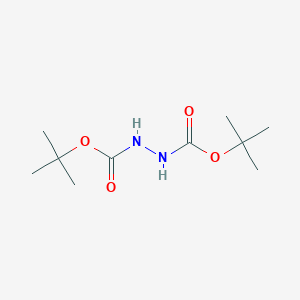

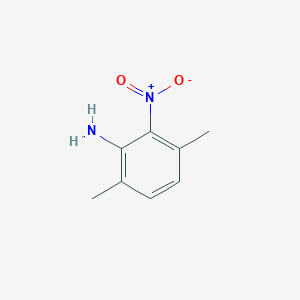

3,6-Dimethyl-2-nitroaniline is a chemical compound that is structurally related to nitroaniline derivatives. These compounds are characterized by the presence of nitro groups attached to an aniline ring, which is a six-membered benzene ring with an attached amine (NH2) group. The specific structure of 3,6-dimethyl-2-nitroaniline includes two methyl groups and a nitro group on the aniline ring. While the provided papers do not directly discuss 3,6-dimethyl-2-nitroaniline, they provide insights into the behavior of similar nitroaniline compounds, which can be extrapolated to understand the properties and reactions of 3,6-dimethyl-2-nitroaniline.

Synthesis Analysis

The synthesis of nitroaniline derivatives typically involves nitration reactions where a nitro group is introduced into an aniline precursor. Although the provided papers do not detail the synthesis of 3,6-dimethyl-2-nitroaniline, similar compounds are often synthesized through electrophilic aromatic substitution reactions where the nitro group is added to the aromatic ring. The presence of methyl groups can influence the reactivity and orientation of the nitration process.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives is crucial in determining their physical and chemical properties. The first paper discusses the tendency of 2-nitroanilines to form centrosymmetric dimers in the crystalline phase, which is facilitated by intramolecular hydrogen bonding . This information suggests that 3,6-dimethyl-2-nitroaniline may also exhibit similar dimerization behavior due to the presence of the nitro group and the potential for hydrogen bonding.

Chemical Reactions Analysis

Nitroaniline derivatives participate in various chemical reactions, primarily due to the reactivity of the nitro group and the amine group. The first paper does not provide specific reactions for 3,6-dimethyl-2-nitroaniline but indicates that hydrogen bonding plays a significant role in the interactions of these molecules . This could imply that 3,6-dimethyl-2-nitroaniline may undergo reactions that are influenced by the formation of hydrogen bonds, such as nucleophilic substitution or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives are influenced by their molecular structure. The second paper provides insights into the structure of N,N-dimethyl-4-nitroaniline derivatives, which can be used to infer the properties of 3,6-dimethyl-2-nitroaniline . The presence of substituents on the aniline ring, such as methyl groups, can affect the planarity of the molecule and its electronic distribution, which in turn can influence properties like melting point, solubility, and reactivity. The topological analysis of electron density distribution in these compounds can also provide information on the resonance forms and molecular hyperpolarizabilities, which are relevant for applications in non-linear optical materials .

科学研究应用

晶体学研究

已经分析了N,N-二甲基-4-硝基苯胺及其衍生物的几何结构,以提供结构证据反对经典的通过共振概念,挑战了氨基向硝基团的全电荷转移的喹啉结构。这项研究为硝基苯胺衍生物中的分子相互作用和结构动力学提供了见解,包括3,6-二甲基-2-硝基苯胺(Krygowski & Maurin, 1989)。

固体核磁共振光谱

分析了2,6-二甲基-3-硝基苯胺和其他化合物的高分辨率固体 13 C核磁共振光谱,揭示了由于 14 N四极效应而产生的特征线变宽和不对称双峰图案。这项研究推进了我们对固态中硝基苯胺化合物的结构特性的理解(Naito, Ganapathy, & McDowell, 1982)。

合成和表征

使用邻硝基苯胺合成了2-甲基-6-硝基苯胺,并使用各种技术对其结构进行了表征。这项研究有助于发展和理解硝基苯胺化合物的合成过程(Zhou, 2013)。

压电和光学性能

发现聚-L-乳酸电纺纤维中的N,N-二甲基-4-硝基苯胺纳米晶体表现出高压电输出和蓝色荧光。这一发现在能量收集和固态发射器方面具有潜在应用(Baptista et al., 2022)。

化学反应和合成

对硝基苯胺与二甲基亚砜在强碱存在下的反应进行的研究提供了对特定区位酰化过程的见解。这项研究对理解和优化涉及硝基苯胺化合物的化学反应具有重要意义(Kawakami & Suzuki, 2000)。

晶体结构和分子相互作用

对各种硝基苯胺化合物的晶体结构和分子相互作用进行的研究,包括2,4,6-三硝基苯胺,突出了中心对称二聚体的形成和键合相互作用的性质。这有助于我们理解晶相中的分子组装(Fedyanin & Lyssenko, 2013)。

安全和危害

属性

IUPAC Name |

3,6-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-4-6(2)8(7(5)9)10(11)12/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEMKIFSRKILHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401039 | |

| Record name | 3,6-dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dimethyl-2-nitroaniline | |

CAS RN |

15540-85-9 | |

| Record name | 3,6-dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。